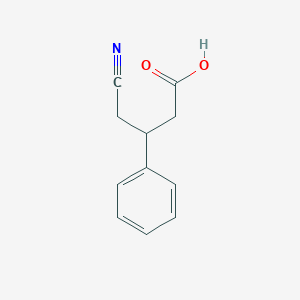

4-Cyano-3-phenylbutanoic acid

Description

BenchChem offers high-quality 4-Cyano-3-phenylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-3-phenylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGSUTHFZYOIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Cyano-3-phenylbutanoic Acid: The Chemoenzymatic Gateway to Chiral Gabapentinoids

An in-depth technical guide on 4-Cyano-3-phenylbutanoic acid (CAS 131906-15-5), structured for researchers and drug development professionals.

Executive Summary

4-Cyano-3-phenylbutanoic acid (CAS 131906-15-5) is a critical fine chemical intermediate, primarily utilized in the asymmetric synthesis of Phenibut (4-amino-3-phenylbutanoic acid), a clinically significant GABA-mimetic drug. Unlike traditional synthetic routes relying on hazardous nitro-aldol condensations, this compound enables a chemoenzymatic pathway analogous to the industrial production of Pregabalin. By leveraging nitrilase-catalyzed desymmetrization, this intermediate allows for the production of optically pure (R)- or (S)-Phenibut, addressing the growing demand for enantiopure neuroactive agents.

Chemical Identity & Physicochemical Properties

This compound is a substituted glutaric acid derivative. Its structure features a chiral center at the C3 position, making it a subject of interest for stereoselective synthesis.

Table 1: Chemical Identification & Core Properties

| Property | Specification |

| CAS Number | 131906-15-5 |

| IUPAC Name | 3-(Cyanomethyl)-4-phenylbutanoic acid; Benzenepropanoic acid, |

| Common Name | 4-Cyano-3-phenylbutyric acid |

| Molecular Formula | C |

| Molecular Weight | 189.21 g/mol |

| SMILES | N#CCC(c1ccccc1)CC(=O)O |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Predicted) | ~4.2 (Carboxylic acid) |

| Melting Point | 85–90 °C (Typical for this class; verify with specific CoA) |

| Chirality | Exists as (R)- and (S)- enantiomers; CAS 131906-15-5 often refers to the racemate unless specified. |

Synthetic Pathways & Manufacturing

The industrial relevance of 4-Cyano-3-phenylbutanoic acid lies in its role as a "green" alternative to the classical nitromethane route for Phenibut production.

The Chemoenzymatic Route (Green Chemistry)

This advanced workflow mirrors the "Pfizer Process" used for Pregabalin. It avoids the risk of explosion associated with nitromethane and provides high enantiomeric excess (ee).

-

Precursor Assembly: Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate, followed by Michael addition of cyanide, yields 3-phenylglutaronitrile (3-phenylpentanedinitrile).

-

Enzymatic Desymmetrization: A specific nitrilase enzyme (EC 3.5.5.1) selectively hydrolyzes one of the two chemically equivalent nitrile groups.

-

Downstream Processing: The unreacted dinitrile is easily separated, and the chiral acid is isolated for conversion to the drug substance.

Diagram: Chemoenzymatic Synthesis Workflow

Caption: Figure 1. The chemoenzymatic route uses a nitrilase to convert the dinitrile precursor into the target mono-acid, enabling enantioselective synthesis of Phenibut.

Pharmaceutical Applications: The "Missing Link" to Phenibut

The primary utility of CAS 131906-15-5 is its conversion into Phenibut , a neuropsychotropic drug used for anxiety, insomnia, and asthenia.

Mechanism of Conversion (The Hofmann Degradation)

A critical chemical insight is that CAS 131906-15-5 has a 5-carbon chain (including the nitrile carbon), while Phenibut has a 4-carbon chain. Therefore, the synthesis must involve a chain-shortening step, typically the Hofmann Rearrangement .

-

Step 1: Amide Formation. The nitrile group (-CN) is hydrolyzed to a primary amide (-CONH

). -

Step 2: Hofmann Rearrangement. The amide is treated with hypochlorite/bromine and base. The carbonyl carbon is lost as CO

, and the alkyl group migrates to the nitrogen, forming the primary amine. -

Result: The 3-phenyl-4-cyanobutanoic acid becomes 4-amino-3-phenylbutanoic acid (Phenibut).

Comparative Advantage

| Feature | Traditional Route (Nitromethane) | Advanced Route (Via CAS 131906-15-5) |

| Key Reagents | Nitromethane (Explosive), Raney Ni | Nitrilase, Hypochlorite |

| Chirality | Racemic (Requires resolution) | Enantiopure (Intrinsic) |

| Safety Profile | High Risk (Exothermic, toxic) | Low Risk (Aqueous, enzymatic) |

| Yield | Moderate | High |

Analytical Characterization

To validate the identity and purity of 4-Cyano-3-phenylbutanoic acid, the following analytical signatures are standard.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, DMSO-d

- 12.1 (s, 1H, -COOH )

- 7.15–7.40 (m, 5H, Ph -H)

- 3.45 (m, 1H, Ph-CH )

-

2.60–2.80 (m, 4H, -CH

-

Note: The chiral proton at C3 appears as a multiplet due to coupling with both adjacent methylene groups.

Infrared Spectroscopy (IR)

-

2240–2250 cm

: Sharp, weak band characteristic of the Nitrile (C≡N) stretch. -

1700–1725 cm

: Strong band for the Carboxylic Acid (C=O) stretch. -

2500–3300 cm

: Broad O-H stretch of the carboxylic acid.

Handling, Stability & Safety

While less hazardous than the nitromethane precursors, this compound requires standard laboratory safety protocols.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C (Refrigerated) in a tightly sealed container. Protect from moisture to prevent premature hydrolysis of the nitrile group.

-

Stability: Stable under neutral/acidic conditions. Rapidly hydrolyzes in strong alkaline media (converting the nitrile to amide/acid).

Diagram: Degradation & Reactivity Logic

Caption: Figure 2. Stability profile. Alkaline conditions can degrade the nitrile to a diacid impurity. Direct reduction yields a homolog, not Phenibut.

References

-

National Institutes of Health (NIH) - PubChem. Phenibut (4-Amino-3-phenylbutanoic acid) Compound Summary. Available at: [Link]

-

Chemikart. 4-Cyano-3-phenylbutanoic acid Product Data. Available at: [Link]

-

Molaid Chemicals. Synthesis and Properties of Phenibut Intermediates. Available at: [Link]

-

ResearchGate. Chemoenzymatic Synthesis of GABA Analogs. (Contextual reference for Nitrilase pathway). Available at: [Link]

- Google Patents.Preparation method for 4-amino-3-phenylbutyric acid (CN102115450A).

Sources

- 1. Synthesis of a pseudodisaccharide α-C-glycosidically linked to an 8-alkylated guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 4-Cyano-3-phenylbutanoic Acid in Organic Solvents: A Predictive and Methodological Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. 4-Cyano-3-phenylbutanoic acid is a molecule of interest with a unique combination of functional groups that present both opportunities and challenges for solubilization. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility profile. In the absence of extensive published empirical data for this specific molecule, this document, authored from the perspective of a Senior Application Scientist, emphasizes a foundational, first-principles approach. It combines theoretical prediction models, such as Hansen Solubility Parameters (HSP), with robust, field-proven experimental protocols to empower researchers to generate reliable and actionable solubility data.

Molecular Profile and Predicted Physicochemical Properties

The solubility behavior of 4-Cyano-3-phenylbutanoic acid is dictated by the interplay of its three primary structural motifs: the carboxylic acid group, the nitrile (cyano) group, and the phenyl ring attached to a butyric acid backbone.

-

Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It imparts hydrophilicity and is the primary acidic center of the molecule.

-

Nitrile Group (-C≡N): The cyano group is strongly polar and a hydrogen bond acceptor, contributing to interactions with polar solvents.

-

Phenyl Group (-C₆H₅) & Alkyl Chain: The phenyl ring and the four-carbon backbone form the nonpolar, hydrophobic region of the molecule. This region favors interactions with nonpolar solvents through van der Waals forces.

The overall solubility is a balance between these competing characteristics. Due to the lack of direct experimental data, we can estimate key physicochemical properties based on structurally similar compounds and computational models. These estimations are vital for designing solubility experiments and interpreting results.

| Property | Predicted Value/Range | Causality and Implication |

| Molecular Weight | ~189.21 g/mol | Calculated from the molecular formula C₁₁H₁₁NO₂. This moderate molecular weight does not inherently limit solubility. |

| pKa | 4.0 - 5.0 | The carboxylic acid group is the primary determinant. This value is typical for carboxylic acids and indicates it will be predominantly in its neutral, less water-soluble form at pH < 4 and its ionic, more water-soluble carboxylate form at pH > 5. |

| logP (Octanol-Water) | 1.5 - 2.5 | This value reflects the balance between the hydrophobic phenyl ring/alkyl chain and the polar carboxyl/cyano groups. A logP in this range suggests moderate lipophilicity, indicating that the compound will likely have appreciable solubility in a range of organic solvents but limited solubility in water.[1][2] |

Theoretical Framework for Solubility Prediction

A theoretical understanding of solute-solvent interactions allows for a rational selection of solvents for screening, minimizing unnecessary experimentation.

The Principle of "Like Dissolves Like"

This foundational principle states that substances with similar intermolecular forces are likely to be soluble in one another.[3] For 4-Cyano-3-phenylbutanoic acid, this implies:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and nitrile groups, leading to favorable interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can interact via dipole-dipole forces with the polar C=O and C≡N bonds. Their ability to accept hydrogen bonds is also beneficial.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents will primarily interact with the phenyl ring and alkyl backbone. Solubility is expected to be lower than in polar solvents unless the nonpolar character of the solute dominates.

Hansen Solubility Parameters (HSP)

HSP provides a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components.[3][4]

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding.

The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it. The "distance" (Ra) between the solute and solvent in the three-dimensional Hansen space can be calculated.[5] A smaller distance implies higher affinity.

Caption: Systematic workflow for determining the solubility of 4-Cyano-3-phenylbutanoic acid.

Protocol 3.1: Rapid Qualitative Solubility Assessment

Objective: To quickly classify solubility in a broad range of solvents.

Methodology:

-

Preparation: Add approximately 5-10 mg of 4-Cyano-3-phenylbutanoic acid to a series of small, clear glass vials.

-

Solvent Addition: To each vial, add the test solvent in 0.2 mL increments.

-

Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect for the complete dissolution of the solid against a dark background.

-

Classification:

-

Very Soluble: Dissolves in < 0.5 mL.

-

Soluble: Dissolves in 0.5 - 2.0 mL.

-

Slightly Soluble: Dissolves in 2.0 - 5.0 mL.

-

Insoluble: Does not fully dissolve in 5.0 mL of solvent.

-

Protocol 3.2: Quantitative Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the precise thermodynamic solubility at a controlled temperature. This is the gold-standard method. [6][7] Methodology:

-

Sample Preparation: Add an excess amount of solid 4-Cyano-3-phenylbutanoic acid to a glass vial (e.g., 20 mg into 2 mL of solvent). The key is to ensure solid material remains after equilibrium is reached.

-

Incubation: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Equilibration: Agitate the samples for at least 24 hours to ensure equilibrium is reached. [7]A preliminary time-course experiment (sampling at 12, 24, 48 hours) can validate the required equilibration time.

-

Phase Separation: Allow the vials to stand undisturbed in the same temperature-controlled environment for 1-2 hours to let the excess solid settle.

-

Supernatant Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

Protocol 3.3: Quantification by Reverse-Phase HPLC (RP-HPLC)

Objective: To accurately measure the concentration of the dissolved analyte in the filtered supernatant from the shake-flask experiment. The phenyl group provides a strong chromophore, making UV detection highly suitable. [8] Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Method Development:

-

Mobile Phase: Start with a simple gradient system. [9] * Mobile Phase A: Water with 0.1% Formic Acid (to suppress ionization of the carboxylic acid and ensure a sharp peak shape).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient: A typical starting gradient would be 5% to 95% B over 10-15 minutes to determine the approximate retention time. [10] * Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan a concentrated standard solution from 200-400 nm to find the wavelength of maximum absorbance (λmax), likely around 254 nm due to the phenyl ring.

-

Optimization: Once the retention time is known, the gradient can be optimized to be isocratic or a shallow gradient for faster run times while maintaining good resolution.

-

-

Calibration:

-

Prepare a stock solution of 4-Cyano-3-phenylbutanoic acid of known concentration in the mobile phase.

-

Perform serial dilutions to create a series of at least five calibration standards that bracket the expected concentration of the diluted samples.

-

Inject the standards and construct a calibration curve by plotting peak area versus concentration. Ensure the correlation coefficient (r²) is > 0.999.

-

-

Sample Analysis: Inject the diluted, filtered samples from Protocol 3.2. Use the peak area and the calibration curve equation to calculate the exact concentration in the diluted sample, then factor in the dilution to determine the final solubility in the original solvent.

Data Synthesis and Application

The combined qualitative and quantitative data provides a comprehensive solubility map. This information is directly applicable to:

-

Reaction Chemistry: Selecting a solvent that fully dissolves reactants at the desired temperature.

-

Purification & Crystallization: Identifying a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or upon addition of an anti-solvent.

-

Formulation: Choosing solvents or co-solvent systems that can achieve the target concentration for preclinical formulations.

Safety and Handling

All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.

-

4-Cyano-3-phenylbutanoic acid: While specific toxicity data is not available, compounds with nitrile groups should be handled with care to avoid ingestion, inhalation, and skin contact.

-

Organic Solvents: Refer to the specific Safety Data Sheet (SDS) for each solvent used. Pay close attention to flammability, toxicity, and proper disposal procedures.

References

A comprehensive list of authoritative sources is provided for further reading and verification of the methodologies and principles discussed in this guide.

-

U.S. Environmental Protection Agency. (n.d.). 4-Cyano-3-fluorophenyl 4-hexylbenzoate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Satinsky, D., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pKa, and logD. ResearchGate. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Stenutz. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenibut. PubChem. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Oxo-4-phenylbutanoic acid. PubChem. Retrieved from [Link]

-

Avdeef, A., & Tsinman, O. (2018). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. ResearchGate. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Tetko, I. V., et al. (2020). Large-Scale Evaluation of log P Predictors. ResearchGate. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Tetko, I. V., et al. (2017). Prediction of logP for Pt(II) and Pt(IV) complexes. ResearchGate. Retrieved from [Link]

-

Christianson, C. (2023). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

-

Baka, E., et al. (2019). Study on standardization of shake-flask solubility determination method. ResearchGate. Retrieved from [Link]

-

Learn CBSE. (2020). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. Retrieved from [Link]

-

ACE HPLC Columns. (2023). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-3-phenylbutanoic acid. PubChem. Retrieved from [Link]

-

Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Hansen solubility parameters [stenutz.eu]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. m.youtube.com [m.youtube.com]

4-Cyano-3-phenylbutanoic acid safety data sheet (SDS)

Technical Guide: 4-Cyano-3-phenylbutanoic Acid

CAS Registry Number: 131906-15-5 (Note: The CAS 22924-15-8 often erroneously associated with this string corresponds to 3-Ethoxybenzaldehyde. This guide focuses strictly on the 4-Cyano-3-phenylbutanoic acid structure.)

Part 1: Chemical Identity & Structural Analysis

4-Cyano-3-phenylbutanoic acid is a bifunctional organic intermediate characterized by a carboxylic acid tail and a nitrile (cyano) head, separated by a phenyl-substituted aliphatic chain.[1] It serves as a critical scaffold in the synthesis of

| Property | Data |

| IUPAC Name | 4-Cyano-3-phenylbutanoic acid |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Physical State | Solid (White to off-white powder) |

| Melting Point | 108–112 °C (Predicted/Analogous) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water. |

| pKa (Acid) | ~4.5 (Carboxylic acid moiety) |

Structural Significance

The molecule features a chiral center at the C3 position. The presence of the cyano group (-CN) allows for selective reduction to a primary amine, extending the carbon chain by one unit relative to the nitrile carbon. This distinguishes it from Phenibut precursors (which typically involve a nitro-group reduction or a different carbon skeleton), making this compound a route to homo-Phenibut analogs.

Part 2: Safety Data Sheet (SDS) – Technical Synthesis

As a dedicated SDS is often proprietary for research-scale intermediates, the following safety profile is synthesized from functional group toxicology (Nitrile + Carboxylic Acid) and GHS standards.

Hazards Identification (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Protocols

-

Respiratory Protection: Handling must occur within a certified chemical fume hood. The nitrile moiety carries a risk of metabolic release of cyanide ions in extreme toxicity cases, though aliphatic nitriles are generally less acute than aromatic ones.

-

Skin/Eye Defense: Nitrile-grade gloves (minimum thickness 0.11 mm) and tightly fitting safety goggles are mandatory.

-

Spill Response: Neutralize spills with a weak basic solution (Sodium Carbonate) to convert the acid to its salt, facilitating safer cleanup. Avoid acidic cleanup agents which could theoretically liberate HCN if the nitrile is compromised (unlikely under standard conditions but theoretically possible).

Part 3: Synthesis & Experimental Workflows

The most robust synthetic route involves the Michael Addition of an acetonitrile anion equivalent to a cinnamic acid derivative.

Synthesis Protocol: Michael Addition Strategy

Objective: Synthesize 4-Cyano-3-phenylbutanoic acid via Ethyl Cinnamate.

Reagents:

-

Ethyl Cinnamate (1.0 eq)

-

Acetonitrile (Solvent/Reagent)

-

LDA (Lithium Diisopropylamide) or NaH (Sodium Hydride)

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried flask under Argon, cool anhydrous THF to -78°C. Add LDA (1.1 eq). Slowly add Acetonitrile (1.1 eq) dropwise. Stir for 30 minutes to generate the cyanomethyl carbanion ([CH₂CN]⁻).

-

Michael Addition: Dissolve Ethyl Cinnamate in THF and add slowly to the enolate solution at -78°C.

-

Propagation: Allow the mixture to warm to room temperature over 4 hours. The nucleophilic attack occurs at the

-position of the cinnamate. -

Quench: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.

-

Hydrolysis: The resulting Ethyl 4-cyano-3-phenylbutanoate is dissolved in a 1:1 mixture of THF/Water. Add LiOH (2.0 eq) and stir at 0°C to prevent hydrolysis of the nitrile group (which requires harsher conditions).

-

Isolation: Acidify carefully with 1M HCl to pH 3. Extract the free acid (Target Compound).

Reduction to GABA Analog (Application)

To convert the target intermediate into the bioactive amino acid:

-

Catalytic Hydrogenation: Raney Nickel, H₂ (50 psi), in Methanol/Ammonia.

-

Transformation: R-CH₂-CN

R-CH₂-CH₂-NH₂.

Part 4: Visualization of Reaction Pathway

The following diagram illustrates the logical flow from precursors to the target acid and its subsequent reduction.

Figure 1: Synthetic pathway from Cinnamate precursors to the 4-Cyano-3-phenylbutanoic acid intermediate and its reduction to a GABA analog.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218654 (4-Cyano-3-phenylbutanoic acid). Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Reference for Michael Addition mechanism of nitrile anions).

Sources

Strategic Utilization of 4-Cyano-3-phenylbutanoic Acid in the Enantioselective Synthesis of GABAergic Gabapentinoids

Topic: Applications of 4-Cyano-3-phenylbutanoic acid in Drug Discovery Content Type: Technical Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Leads

Executive Summary

In the landscape of neuropsychiatric drug development, 4-Cyano-3-phenylbutanoic acid (CAS 131906-15-5) has emerged as a critical "chiral synthon" for the synthesis of 3-substituted GABA analogs, most notably Phenibut (

While traditional industrial routes rely on the desymmetrization of achiral 3-phenylglutaric anhydride—a process often plagued by low yields and complex resolutions—the utilization of 4-cyano-3-phenylbutanoic acid offers a streamlined, enantioselective pathway. By serving as a masked mono-amide , the cyano moiety allows for the preservation of stereochemistry established early in the synthesis, bypassing the "meso-trap" of the glutaric intermediate.

This guide details the mechanistic advantages, experimental protocols, and quality control parameters for leveraging this intermediate in high-purity API (Active Pharmaceutical Ingredient) production.

Chemical Profile & Mechanistic Rationale[1][2]

The "Meso-Trap" in Traditional Synthesis

The standard synthesis of Phenibut involves the condensation of benzaldehyde with ethyl acetoacetate to form 3-phenylglutaric acid. This intermediate is achiral (meso) due to an internal plane of symmetry. Consequently, generating the active (R)-enantiomer requires a late-stage resolution of the racemic amide or salt, resulting in a theoretical maximum yield of 50% for the desired isomer.

The Cyano-Advantage

4-Cyano-3-phenylbutanoic acid breaks this symmetry. The molecule contains four distinct substituents at the C3 chiral center:

-

Hydrogen (-H)

-

Phenyl group (-Ph)

-

Acetic acid moiety (

) -

Cyanomethyl moiety (

)

Because the cyanomethyl group is chemically distinct from the acetic acid group, the chirality of the molecule is robust. This allows chemists to establish the stereocenter upstream (e.g., via asymmetric Michael addition) and carry it through to the final API without racemization, provided the nitrile is selectively converted to the amine.

Structural Taxonomy

| Feature | Specification |

| IUPAC Name | 4-cyano-3-phenylbutanoic acid (or 3-(cyanomethyl)-3-phenylpropanoic acid) |

| Molecular Formula | |

| Molecular Weight | 189.21 g/mol |

| Key Functionality | Nitrile (-CN): Precursor to the primary amine via Hofmann rearrangement of the intermediate amide.Carboxylic Acid (-COOH): Anchoring group for salt formation or esterification. |

| Chirality | (R)- and (S)-enantiomers available.[1][2][3] (R)-Phenibut requires the (S)-nitrile precursor (depending on CIP priority shift during transformation). |

Primary Application: Enantioselective Synthesis of (R)-Phenibut

The most high-value application of this intermediate is the production of (R)-Phenibut , the pharmacologically active enantiomer responsible for GABA-B agonism and

The "Nitrile-to-Amine" Pathway

Unlike direct reduction (which would yield a 5-carbon homo-GABA analog), the synthesis of Phenibut (4-carbon chain) requires the excision of one carbon atom. This is elegantly achieved via the Hofmann Rearrangement of the amide derived from the nitrile.

Reaction Workflow

-

Partial Hydrolysis: The nitrile is selectively hydrolyzed to the primary amide (

) without affecting the carboxylic acid. -

Hofmann Rearrangement: The amide is treated with hypochlorite/hydroxide to migrate the alkyl group, releasing

and forming the primary amine.

Visualization of the Pathway

Caption: The "Chiral Bypass" route avoids the achiral glutaric anhydride intermediate, preserving the stereocenter established in the starting material.

Experimental Protocol: Conversion to Phenibut

Objective: Synthesis of (R)-Phenibut HCl from (S)-4-cyano-3-phenylbutanoic acid. Safety Note: This protocol involves the generation of isocyanates (intermediate) and the use of strong oxidizers. Perform in a fume hood.

Phase 1: Selective Hydrolysis (Nitrile Amide)

Rationale: We must stop the hydrolysis at the amide stage. Complete hydrolysis to the diacid (glutaric acid) would destroy the chirality (creating a meso compound).

-

Reagents: Charge a reactor with (S)-4-cyano-3-phenylbutanoic acid (1.0 eq), NaOH (1.1 eq, 1M solution), and Hydrogen Peroxide (30%, 2.5 eq).

-

Conditions: Stir at 0–5°C initially to control the exotherm, then allow to warm to 25°C over 4 hours.

-

Monitoring: Monitor by HPLC for the disappearance of the nitrile peak (~2200 cm⁻¹ IR stretch) and appearance of the amide carbonyl.

-

Workup: Acidify carefully to pH 4.0 to precipitate the mono-amide intermediate (5-amino-5-oxo-3-phenylpentanoic acid). Filter and dry.

-

Checkpoint: Verify enantiomeric excess (ee) by Chiral HPLC. No racemization should occur here.

-

Phase 2: Hofmann Rearrangement (Amide Amine)

Rationale: The Hofmann rearrangement occurs with retention of configuration at the migrating chiral carbon. This is the critical step for transferring chirality to the final drug.

-

Preparation: Dissolve the mono-amide (from Phase 1) in 20% NaOH (3.0 eq) at 0°C.

-

Oxidation: Add Sodium Hypochlorite (NaOCl) solution (10–13% active chlorine, 1.05 eq) dropwise, maintaining temperature <5°C.

-

Rearrangement: Once addition is complete, heat the mixture to 70°C for 1 hour. The solution will foam slightly as

(trapped as carbonate) is released. -

Isolation: Cool to room temperature. Acidify with concentrated HCl to pH 1–2.

-

Crystallization: The product, (R)-Phenibut HCl , will crystallize upon cooling or can be extracted with isopropanol.

-

Purification: Recrystallize from water/ethanol to remove inorganic salts.

Comparative Analysis: Cyano Route vs. Traditional Route

| Metric | Traditional Route (Glutaric Anhydride) | Cyano Route (4-Cyano-3-phenylbutanoic acid) |

| Starting Material | Benzaldehyde (Cheap) | Chiral Nitrile (Higher Cost) |

| Chirality Strategy | Late-stage Resolution (50% loss) | Early-stage Asymmetry (100% theoretical yield) |

| Step Count | 5-6 Steps | 3 Steps |

| Atom Economy | Low (Resolution waste) | High |

| Critical Risk | Racemization during anhydride opening | Over-hydrolysis of nitrile to diacid |

| Suitability | Commodity/Generic Production | High-Purity/Chiral API Production |

Analytical Quality Control

To ensure the integrity of the "Cyano Route," specific analytical markers must be monitored.

Chiral Purity (HPLC)

-

Column: Chiralcel OD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Detection: UV at 210 nm.

-

Acceptance Criteria: >99.5% ee for the nitrile starting material is required to achieve >99% ee in the final API, as the Hofmann rearrangement is stereospecific.

Impurity Profile

-

3-Phenylglutaric Acid: Result of over-hydrolysis. Must be <0.1%. This impurity is achiral and dilutes the enantiomeric excess.

-

Residual Cyanide: If using cyanide-based synthesis for the precursor, limit tests (Quantofix or Ion Chromatography) are mandatory.

References

- Method for obtaining phenibut production semi-products. EA026591B1.

-

Stereopharmacology of Phenibut

- Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology.

-

[Link]

-

Organocatalytic Synthesis of Chiral Nitriles

-

Chemical Structure & Properties

- 4-Cyano-3-phenylbutanoic acid (CAS 131906-15-5). PubChem Compound Summary.

-

[Link]

Sources

Methodological & Application

Synthesis of GABA Analogs from 4-Cyano-3-phenylbutanoic Acid: A Strategic Guide to Core Synthetic Transformations

An Application Note for Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] However, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier.[2] This has driven the development of GABA analogs, a class of compounds designed to mimic GABA's function with improved pharmacokinetic properties.[3][4] Structurally modified analogs such as Pregabalin and Baclofen are cornerstone therapies for epilepsy, neuropathic pain, and spasticity.[5][6] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of GABA analogs from 4-cyano-3-phenylbutanoic acid, a versatile and strategic starting material. We will explore the core chemical logic, provide detailed experimental protocols for key transformations, address common challenges, and offer field-proven optimization strategies.

Introduction to Synthetic Strategy: From Precursor to Product

The conversion of 4-cyano-3-phenylbutanoic acid into a therapeutically relevant GABA analog hinges on the strategic transformation of its two key functional groups: the nitrile (-C≡N) and the carboxylic acid (-COOH). The primary objective is the reduction of the nitrile group to a primary amine (-CH₂NH₂), which forms the core aminomethyl moiety of many GABA analogs. The carboxylic acid group provides the acidic character essential for the zwitterionic nature of the final product.

Two principal synthetic routes are considered, each with distinct mechanistic pathways and strategic implications:

-

Route A: Direct Catalytic Hydrogenation. This is the most direct approach, where the nitrile is reduced to a primary amine using a heterogeneous catalyst and hydrogen gas. It is a widely used industrial method known for its efficiency and atom economy.

-

Route B: Hofmann Rearrangement. This multi-step pathway involves converting the carboxylic acid into a primary amide, which then undergoes a rearrangement to yield a primary amine with one less carbon atom. This route offers a different disconnection approach and can be useful for accessing structurally diverse analogs.

The choice of strategy depends on factors such as the desired final structure, scalability, stereochemical control, and available equipment.

Reaction Mechanisms and Strategic Considerations

Route A: Direct Reduction via Catalytic Hydrogenation

Catalytic hydrogenation is a cornerstone of nitrile reduction in pharmaceutical synthesis.[7] The process involves the addition of hydrogen across the carbon-nitrogen triple bond, mediated by a metal catalyst.

Mechanism: The reaction proceeds through an imine intermediate. The nitrile first adsorbs onto the catalyst surface and is partially hydrogenated to an imine (R-CH=NH). This imine can then either be further hydrogenated to the desired primary amine (R-CH₂NH₂) or react with a molecule of the primary amine product to form a secondary amine impurity after subsequent reduction.[7][8]

Causality Behind Experimental Choices:

-

Catalyst Selection: Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Oxide (PtO₂) are common catalysts. Nickel-based catalysts are often cost-effective and highly active.[8][9] Rhodium catalysts may also be employed, particularly in asymmetric hydrogenations to control stereochemistry.[10]

-

Solvent System: The choice of solvent is critical for suppressing impurity formation. Protic solvents like methanol or ethanol are typically used. The addition of ammonia to the solvent is a key strategy; ammonia competes with the primary amine product for reaction with the imine intermediate, thereby minimizing the formation of secondary amines.[7]

-

Pressure and Temperature: These parameters directly influence the reaction rate. Higher pressures of hydrogen increase its concentration on the catalyst surface, accelerating the reduction. However, conditions must be carefully optimized to avoid over-reduction or degradation of the starting material.

Route B: Amine Synthesis via Hofmann Rearrangement

The Hofmann rearrangement provides an alternative pathway by converting a primary amide into a primary amine with the loss of a carbon atom (as CO₂).[11][12] This requires an initial conversion of the carboxylic acid group of the starting material into a primary amide.

Mechanism:

-

N-Bromination: The primary amide reacts with bromine in the presence of a strong base (e.g., NaOH) to form an N-bromoamide intermediate.[12]

-

Anion Formation: The base abstracts the acidic N-H proton, forming an anion.

-

Rearrangement: The crucial step involves the loss of the bromide ion, which triggers a concerted migration of the alkyl group (attached to the carbonyl) to the nitrogen atom, forming an isocyanate intermediate.[13]

-

Hydrolysis: The isocyanate is then hydrolyzed by water to form an unstable carbamic acid, which spontaneously decarboxylates to yield the final primary amine and carbon dioxide.[11][13]

Strategic Implications: This route fundamentally alters the carbon skeleton. Starting with 4-cyano-3-phenylbutanoic acid, the resulting product after amide formation and Hofmann rearrangement would be a propanamine derivative. This makes the route suitable for synthesizing analogs where a one-carbon shortening is desired. The reaction is also known to proceed with retention of configuration at the migrating carbon, a crucial aspect for stereospecific syntheses.[12]

Detailed Synthetic Protocols

The following protocols are provided as a robust starting point for laboratory synthesis. All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Amino-3-phenylbutanoic Acid via Catalytic Hydrogenation

This protocol details the direct conversion of the nitrile to the amine.

dot

Caption: Hofmann Rearrangement Mechanism.

Step 2a: Amide Formation

-

Convert 4-cyano-3-phenylbutanoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Carefully add the crude acid chloride to a cooled, concentrated solution of ammonium hydroxide to precipitate the primary amide, 4-cyano-3-phenylbutanamide. Filter, wash with cold water, and dry the amide.

Step 2b: Hofmann Rearrangement

-

Prepare a solution of sodium hypobromite (NaOBr) in situ by slowly adding bromine to a cold (0-5 °C) solution of sodium hydroxide. [14]2. Add the 4-cyano-3-phenylbutanamide to the cold NaOBr solution and stir.

-

Slowly warm the reaction mixture and then heat to reflux (typically 60-80 °C) for 1-2 hours to complete the rearrangement and hydrolysis.

-

Cool the mixture and acidify to precipitate the product or extract with a suitable organic solvent after basification to isolate the free amine.

Data Summary

The following table summarizes expected outcomes for the primary hydrogenation protocol. Yields are representative and will vary based on reaction scale and optimization.

| Step | Reactant | Key Reagents & Catalyst | Conditions | Product | Typical Yield |

| 1 | 4-Cyano-3-phenylbutanoic acid | H₂, Raney Nickel, NH₃/MeOH | 40-50 °C, 50-100 psi | 4-Amino-3-phenylbutanoic acid | 75-90% |

| 2 | 4-Cyano-3-phenylbutanoic acid | H₂, 10% Pd/C, NH₃/MeOH | 25-40 °C, 50-100 psi | 4-Amino-3-phenylbutanoic acid | 80-95% |

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Nitrile Reduction | - Inactive or poisoned catalyst.- Insufficient hydrogen pressure or temperature.- Insufficient reaction time. | - Use fresh, high-activity catalyst.- Cautiously increase H₂ pressure and/or temperature.- Extend reaction time and monitor by TLC/HPLC. |

| Formation of Secondary Amine Impurities | The primary amine product reacts with the imine intermediate. [7][8] | - Ensure a sufficient concentration of ammonia is present in the solvent system to act as a competitive inhibitor.- Optimize for a lower reaction temperature if conversion is still efficient. |

| Product Isolation Difficulties | The amino acid product is a zwitterion, leading to high polarity and poor solubility in common organic solvents. | - Utilize recrystallization from polar solvent mixtures (e.g., water/isopropanol).- For challenging purifications, consider using ion-exchange chromatography. |

| Low Yield in Hofmann Rearrangement | - Incomplete amide formation.- Side reactions during rearrangement (e.g., hydrolysis of nitrile).- Suboptimal temperature control. | - Ensure complete conversion to the amide before proceeding.- Maintain low temperatures during the addition of bromine and the amide.- Carefully control the heating profile during the rearrangement step. |

References

-

Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Bentham Science Publisher. Available at: [Link]

-

Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate | Request PDF. ResearchGate. Available at: [Link]

-

3-substituted GABA analogs with central nervous system activity: a review. PubMed. Available at: [Link]

-

γ-Aminobutyric Acid (GABA): Biosynthesis, Role, Commercial Production, and Applications. IntechOpen. Available at: [Link]

- Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes. Google Patents.

-

GABA analogue. Wikipedia. Available at: [Link]

- Asymmetric synthesis of pregabalin. Google Patents.

-

Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production. MDPI. Available at: [Link]

-

Nitriles to Amines: LiAlH4 Reduction. JoVE. Available at: [Link]

-

Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. PubMed Central. Available at: [Link]

-

Development of a Chemoenzymatic Manufacturing Process for Pregabalin. ResearchGate. Available at: [Link]

- An improved process for the preparation of baclofen and its intermediate. Google Patents.

-

Notes- The Hydrogenation of Nitriles to Primary Amines. The Journal of Organic Chemistry. Available at: [Link]

-

Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

-

Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. Available at: [Link]

-

Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]

-

reduction of nitriles. Chemguide. Available at: [Link]

-

The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available at: [Link]

-

An update on GABA analogs for CNS drug discovery. ResearchGate. Available at: [Link]

-

GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. Available at: [Link]

- Method of producing optically active 4-amino-3-substituted phenylbutanoic acid. Google Patents.

-

An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry. Available at: [Link]

- Asymmetric synthesis of pregabalin. Google Patents.

-

Synthesis of Primary Amines. Chemistry LibreTexts. Available at: [Link]

-

Pharmaceutical and Synthetic application of Hofmann reaction. ResearchGate. Available at: [Link]

-

A chemoenzymatic synthesis of Baclofen. ResearchGate. Available at: [Link]

-

Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing. Available at: [Link]

-

HOFMANN REARRANGEMENT. PHARMD GURU. Available at: [Link]

-

Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica. Available at: [Link]

-

Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. ACS Publications. Available at: [Link]

-

Process for synthesis of (s) - pregabalin. PubChem. Available at: [Link]

-

Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. Available at: [Link]

-

Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry, Section B. Available at: [Link]

-

Synthesis of Baclofen; an Alternative Approach. Brieflands. Available at: [Link]

- Process for synthesis of (s) - pregabalin. Google Patents.

-

Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. L'Aquila University. Available at: [Link]

-

Converting Amides to Amine Derivatives with the Hofmann Rearrangement. YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. GABA analogue - Wikipedia [en.wikipedia.org]

- 4. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pp.bme.hu [pp.bme.hu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. CA2396090C - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

- 11. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. pharmdguru.com [pharmdguru.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. ajchem-b.com [ajchem-b.com]

Selective Reduction of the Nitrile Group in 4-Cyano-3-phenylbutanoic Acid: A Guide to Reagents and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of a nitrile to a primary amine in a molecule containing a carboxylic acid presents a significant synthetic challenge. This transformation is a crucial step in the synthesis of many pharmaceutical compounds, including the nootropic agent Phenibut (4-amino-3-phenylbutanoic acid) from its corresponding cyano-carboxylic acid precursor. The primary difficulty lies in identifying a reducing agent with the requisite chemoselectivity to act upon the nitrile group while leaving the carboxylic acid moiety intact. This guide provides a detailed overview of suitable reagents, their mechanisms of action, and comprehensive protocols for the selective reduction of the nitrile group in 4-Cyano-3-phenylbutanoic acid.

Understanding the Challenge: Chemoselectivity in Nitrile Reduction

The direct reduction of a nitrile to a primary amine requires a potent reducing agent. However, many powerful reductants, such as lithium aluminum hydride (LiAlH₄), will readily reduce both nitriles and carboxylic acids, leading to a mixture of products and undesired over-reduction.[1] Therefore, the choice of reagent and the precise control of reaction conditions are paramount to achieving the desired transformation. The key to success lies in exploiting the subtle differences in reactivity between the nitrile and carboxylic acid functional groups.

Recommended Reagents and Methodologies

Several methodologies have proven effective for the selective reduction of nitriles in the presence of carboxylic acids. The most prominent and reliable methods include catalytic hydrogenation and the use of modified borohydride reagents.

Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a powerful and often clean method for the reduction of nitriles.[2] Raney Nickel, a fine-grained nickel-aluminum alloy, is a widely used catalyst for this purpose due to its high activity and relatively low cost.[3][4]

Mechanism of Action: The high surface area of Raney Nickel adsorbs both the nitrile and hydrogen gas, facilitating the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. The reaction proceeds through an imine intermediate, which is further reduced to the primary amine. The carboxylic acid group is generally less reactive towards catalytic hydrogenation under neutral or slightly acidic conditions, allowing for a good degree of selectivity.

Key Experimental Considerations:

-

Catalyst Activity: The activity of Raney Nickel can vary depending on its preparation and handling. Using a freshly prepared or commercially sourced active catalyst is crucial for efficient reduction.

-

Solvent: Protic solvents like ethanol or methanol are commonly used. The presence of ammonia or an amine base in the reaction mixture can help to suppress the formation of secondary amine byproducts.

-

Pressure and Temperature: The reaction is typically carried out under a positive pressure of hydrogen gas. The optimal pressure and temperature will depend on the specific substrate and catalyst loading and may require some optimization.

Protocol 1: Raney Nickel Catalyzed Hydrogenation of 4-Cyano-3-phenylbutanoic acid

Materials:

-

4-Cyano-3-phenylbutanoic acid

-

Raney Nickel (slurry in water or ethanol)

-

Ethanol (anhydrous)

-

Ammonia solution (e.g., 7N in methanol)

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Celite® or other filter aid

Procedure:

-

In a suitable high-pressure reactor, add 4-Cyano-3-phenylbutanoic acid (1.0 eq).

-

Carefully add a slurry of Raney Nickel (typically 10-50% by weight of the substrate). The catalyst should be handled under a blanket of inert gas or solvent to prevent ignition.

-

Add anhydrous ethanol as the solvent.

-

To suppress secondary amine formation, add a solution of ammonia in methanol (e.g., 1-2 equivalents).

-

Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the uptake of hydrogen gas or by analytical techniques such as TLC or LC-MS.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel filter cake is pyrophoric and should be kept wet with solvent and disposed of properly.

-

The filtrate containing the product, 4-amino-3-phenylbutanoic acid, can be concentrated under reduced pressure.

-

Further purification can be achieved by recrystallization or chromatography.

Sodium Borohydride in the Presence of a Cobalt Catalyst

Sodium borohydride (NaBH₄) alone is generally not a strong enough reducing agent to reduce nitriles. However, its reactivity can be significantly enhanced by the addition of a transition metal salt, such as cobalt(II) chloride (CoCl₂).[5] This system provides a milder alternative to catalytic hydrogenation and can exhibit excellent chemoselectivity.

Mechanism of Action: The reaction between sodium borohydride and cobalt(II) chloride in situ generates cobalt boride (CoB), a black precipitate. The nitrile substrate is thought to adsorb onto the surface of the cobalt boride, where it is then reduced by the borohydride. The carboxylic acid, being less prone to coordination with the cobalt species, remains largely unreacted.

Key Experimental Considerations:

-

Stoichiometry: A stoichiometric excess of sodium borohydride is typically required.

-

Solvent: Protic solvents like methanol or ethanol are commonly employed.

-

Temperature: The reaction is often carried out at or below room temperature, making it a milder alternative to high-pressure hydrogenation.

Protocol 2: NaBH₄/CoCl₂ Reduction of 4-Cyano-3-phenylbutanoic acid

Materials:

-

4-Cyano-3-phenylbutanoic acid

-

Sodium borohydride (NaBH₄)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Methanol

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for pH adjustment)

Procedure:

-

Dissolve 4-Cyano-3-phenylbutanoic acid (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add Cobalt(II) chloride hexahydrate (e.g., 0.1-0.2 eq) to the solution and stir until it dissolves.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly and portion-wise, add sodium borohydride (e.g., 3-5 eq) to the cooled solution. Caution: The addition of NaBH₄ is exothermic and will cause the evolution of hydrogen gas.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of hydrochloric acid until the black precipitate dissolves and the solution becomes acidic.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Redissolve the residue in water and adjust the pH to basic (e.g., pH 9-10) with a sodium hydroxide solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 7) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization.

Comparative Overview of Methods

| Reagent/Method | Advantages | Disadvantages | Typical Conditions |

| Raney Nickel / H₂ | High yields, clean reaction, catalyst is relatively inexpensive. | Requires specialized high-pressure equipment, pyrophoric catalyst requires careful handling. | 50-100 psi H₂, 50-80 °C, Ethanol/Ammonia |

| NaBH₄ / CoCl₂ | Milder conditions (room temp.), does not require high pressure, good selectivity. | Stoichiometric amounts of reagents are needed, workup can be more involved. | 0-25 °C, Methanol |

Visualizing the Synthesis

Reaction Pathway

Caption: Synthetic route from 4-Cyano-3-phenylbutanoic acid to 4-Amino-3-phenylbutanoic acid.

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for catalytic hydrogenation.

Conclusion

The selective reduction of the nitrile group in 4-Cyano-3-phenylbutanoic acid is a readily achievable transformation with the appropriate choice of reagents and careful control of reaction conditions. Both catalytic hydrogenation with Raney Nickel and the NaBH₄/CoCl₂ system offer viable and effective routes to the desired product, 4-amino-3-phenylbutanoic acid. The selection of a specific method will depend on the available equipment, scale of the reaction, and desired purity of the final product. The protocols provided in this guide serve as a robust starting point for researchers in the field of organic synthesis and drug development.

References

-

Science.gov. (n.d.). raney nickel catalyst: Topics by Science.gov. Retrieved from [Link]

-

American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

-

Chemistry university. (2021, April 13). Raney Nickel Reduction [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

- Google Patents. (n.d.). CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]

-

Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]

-

Organic Syntheses. (n.d.). hydrogen - Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparative study of the synthetic methods for Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

-

ResearchGate. (n.d.). A practical and efficient procedure for reduction of carboxylic acids and their derivatives: use of KBH4–MgCl2. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20: Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubMed. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of Pharmaceutical Sciences, 67(1), 120-1. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. [Link]

- Google Patents. (n.d.). WO1985000605A1 - Process for selective nitrile reduction.

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Reduction of Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). A Generic Approach for the Catalytic Reduction of Nitriles. Retrieved from [Link]

-

MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]

Sources

- 1. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 2. ias.ac.in [ias.ac.in]

- 3. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

Application Note: Synthesis of 3-Phenylpiperidone Derivatives from Cyano Acids

[1]

Executive Summary

This guide details the synthetic pathway for 3-phenylpiperidin-2-one (and substituted derivatives) starting from cyano acids/esters .[1] This scaffold is a critical pharmacophore in neurokinin-1 (NK1) receptor antagonists, antidepressants, and as a precursor for 3-phenylpiperidine (3-PPP) derivatives.[1][2]

Unlike generic protocols, this application note focuses on the reductive cyclization of

Retrosynthetic Analysis & Strategy

The logical disconnection of the 3-phenylpiperidin-2-one ring reveals a linear

Strategic Pathway Visualization

The following diagram illustrates the disconnection and forward synthesis logic.

Figure 1: Retrosynthetic logic flow from the target lactam back to commercially available starting materials.[1][2]

Detailed Experimental Protocols

Phase 1: Synthesis of the -Cyano Ester Precursor

Objective: Synthesize ethyl 4-cyano-4-phenylbutanoate via Michael addition.

Mechanism: Base-catalyzed nucleophilic attack of the benzylic carbanion onto the

Reagents & Materials

-

Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) or NaOEt (0.1 equiv).[1][2] Expert Note: Triton B is preferred for its solubility in organic media, preventing biphasic issues.[2]

Protocol

-

Setup: Charge a 3-neck round-bottom flask with Phenylacetonitrile (11.7 g, 100 mmol) and solvent (50 mL).

-

Activation: Add Triton B (2 mL) dropwise at room temperature. Stir for 15 minutes to generate the active carbanion species.

-

Addition: Cool the mixture to 0–5 °C. Add Ethyl Acrylate (11.0 g, 110 mmol) dropwise via an addition funnel over 30 minutes. Critical: Exothermic reaction.[1][2] Maintain temp <10 °C to prevent polymerization of the acrylate.[2]

-

Reaction: Allow to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The nitrile starting material spot should disappear.[1][2]

-

Workup: Neutralize with dilute HCl (1N). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: The crude oil is usually sufficient for the next step.[1][2] If high purity is required, perform vacuum distillation (bp ~160 °C at 2 mmHg).[1]

Yield Expectation: 85–92% (Pale yellow oil).[1][2]

Phase 2: Reductive Cyclization (The Core Transformation)

Objective: Convert the nitrile group to a primary amine, which spontaneously cyclizes with the ester to form the lactam ring.[2] Scientific Rationale: Catalytic hydrogenation is chosen over hydride reagents (LiAlH₄) to prevent over-reduction of the ester to an alcohol before cyclization can occur.[1][2]

Reagents & Materials

-

Ethyl 4-cyano-4-phenylbutanoate (from Phase 1).[1]

-

Catalyst: Raney Nickel (Active, slurry in water/ethanol) or 10% Pd/C. Expert Note: Raney Ni is superior for nitrile reduction but requires careful handling (pyrophoric).[1][2]

-

Solvent: Ethanol (saturated with Ammonia).[1] Critical: Ammonia suppresses the formation of secondary amines (dimerization) by stabilizing the intermediate imine.[2]

Protocol

-

Safety Check: Ensure the autoclave/Parr shaker is rated for the pressure. Purge with N₂ three times.[1]

-

Loading: In a pressure vessel, dissolve the cyano ester (10 g) in ammoniacal ethanol (100 mL).

-

Catalyst Addition: Carefully add Raney Nickel (~1.5 g wet slurry) under an inert atmosphere (Argon/Nitrogen).[1] Do not let the catalyst dry out.[2]

-

Hydrogenation: Pressurize with H₂ to 60 psi. Heat to 50–60 °C. Agitate vigorously for 6–12 hours.

-

Monitoring: Monitor H₂ uptake. Reaction is complete when pressure stabilizes.[1][2]

-

Workup:

-

Crystallization: The residue will often solidify.[1][2] Recrystallize from Isopropyl Ether or Ethyl Acetate/Hexane to obtain white crystals.[1][2]

Yield Expectation: 75–85%. Characterization:

Mechanism of Action

Understanding the "why" ensures reproducibility.[1][2] The reaction proceeds via a transient amino-ester intermediate.[1]

Figure 2: Mechanistic cascade during the hydrogenation process.[1][2]

Optimization & Troubleshooting (Expertise)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Secondary Amine) | Dimerization of the intermediate imine. | Crucial: Ensure solvent is saturated with Ammonia (NH₃) or use Acetic Anhydride (to trap amine, then hydrolyze - alternate route).[1][2] |

| Incomplete Reduction | Catalyst poisoning or insufficient pressure.[1][2] | Wash Raney Ni thoroughly to remove alkali traces.[1] Increase H₂ pressure to 100 psi. |

| Polymerization in Step 1 | Acrylate polymerization.[1][2] | Add a radical inhibitor (e.g., Hydroquinone) during Michael addition; keep temp <10°C. |

| Product is an Oil (Not Solid) | Impurities or solvent retention.[1] | Triturate with diethyl ether or pentane to induce crystallization.[1][2] Check NMR for residual solvent.[1][2] |

References

-

Reductive Cyclization of Nitriles: Organic Syntheses, Coll. Vol. 3, p. 720 (1955); Vol. 27, p. 68 (1947).[1][2] Link[1][2]

-

Synthesis of 3-Phenylpiperidines: Journal of Medicinal Chemistry, 1983, 26(6), 855–859.[2] (Describes synthesis of 3-PPP derivatives via similar lactam intermediates). Link[1][2]

-

Catalytic Hydrogenation of Cyano Esters: Industrial & Engineering Chemistry Product Research and Development, 1981, 20(3), 445–450.[2] (Optimization of Raney Ni conditions). Link[1][2]

-

Michael Addition Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.[2] (Standard reference for Michael addition conditions).

Application Note: Catalytic Reduction Strategies for 4-Cyano-3-phenylbutanoic Acid

Executive Summary

This application note details the catalytic reduction of 4-Cyano-3-phenylbutanoic acid (4-CPBA) to 4-Amino-3-phenylbutanoic acid (Phenibut). This transformation represents the critical final step in the synthesis of this GABA-mimetic therapeutic.

The reduction of the nitrile group (-CN) in the presence of a carboxylic acid (-COOH) presents a unique chemo-selectivity challenge: Intramolecular Cyclization . The resulting gamma-amino acid is prone to spontaneous dehydration to form 4-phenylpyrrolidin-2-one (Phenibut Lactam).

This guide presents two distinct, field-validated protocols:

-

Method A (The Lactam-Mediated Pathway): A robust, high-pressure Raney Nickel protocol that intentionally leverages cyclization for intermediate purification.

-

Method B (The Direct Acidic Pathway): A mild, low-pressure Pd/C protocol designed to suppress cyclization and yield the linear amino acid directly.

Mechanistic Insight: The "Lactam Trap"

Understanding the competition between linear product formation and cyclization is paramount. In neutral media, the newly formed amine acts as a nucleophile toward the delta-carbonyl carbon, releasing water and forming the thermodynamically stable 5-membered lactam ring.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation point between the direct synthesis of the amino acid salt and the formation of the lactam impurity (or intermediate).

Figure 1: Reaction pathway showing the competition between salt formation (Green) and Lactamization (Red).

Protocol A: High-Pressure Raney Nickel (Lactam-Mediated)

Best for: Industrial scale-up, robust purification, handling crude precursors. Mechanism: This method operates in basic or neutral alcoholic media. Under these conditions, the reduction often yields a mixture of the amino acid and the lactam. The standard industrial practice is to force the lactamization (or accept it), purify the crystalline lactam, and then hydrolyze it. This ensures high purity in the final API.

Reagents & Equipment

-

Substrate: 4-Cyano-3-phenylbutanoic acid (or Ethyl Ester).

-

Catalyst: Raney Nickel (W-2 or W-6 activity), 10-20 wt% loading.

-

Solvent: Ethanol (95%) or Methanol.

-

Additives: Ammonia (aq) or NaOH (to solubilize free acid and activate catalyst).

-

Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Step-by-Step Protocol

-

Catalyst Preparation: Wash Raney Nickel (20 g) with water (3x) and ethanol (3x) to remove storage alkali. Caution: Pyrophoric.

-

Loading: Charge the autoclave with:

-

100 g 4-Cyano-3-phenylbutanoic acid.

-

600 mL Ethanol.

-

20 g Prepared Raney Nickel.

-

Optional: 50 mL 25% NH4OH (promotes amine formation, suppresses secondary amines).

-

-

Hydrogenation:

-

Purge reactor with N2 (3x) and H2 (3x).

-

Pressurize to 50–100 bar (5–10 MPa) .

-

Heat to 50–70°C .

-

Stir vigorously (1000+ RPM) for 6–12 hours until H2 uptake ceases.

-

-

Work-up (Lactam Isolation):

-

Cool and vent. Filter catalyst under inert atmosphere (Celite bed).

-

Concentrate filtrate to dryness.

-

Cyclization Step: Reflux the residue in Toluene or Xylene for 2–4 hours to drive full conversion to the Lactam (4-phenylpyrrolidin-2-one).

-

Recrystallize the Lactam from EtOAc/Hexane. (Target MP: 85–87°C).

-

-

Hydrolysis to Phenibut:

-

Dissolve purified Lactam in 6M HCl.

-

Reflux for 12–18 hours.

-

Concentrate to dryness or precipitate with Acetone to yield Phenibut Hydrochloride .

-

Protocol B: Low-Pressure Pd/C (Direct Acidic Route)

Best for: Laboratory scale, safety (low pressure), "Green" chemistry.

Mechanism: By conducting the hydrogenation in the presence of acid, the newly formed amine is immediately protonated to the ammonium salt (

Reagents & Equipment[1][2]

-

Substrate: 4-Cyano-3-phenylbutanoic acid.[1]

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol/HCl.

-

Equipment: Parr Shaker or Standard Hydrogenation Balloon/Manifold.

Step-by-Step Protocol

-

Solution Prep: Dissolve 10 g of 4-Cyano-3-phenylbutanoic acid in 100 mL of Glacial Acetic Acid.

-

Note: If using Ethanol, add 1.1 equivalents of Concentrated HCl.

-

-

Catalyst Addition: Add 1.0 g of 10% Pd/C (wet).

-

Hydrogenation:

-

Purge system with N2.

-

Introduce H2 at 1–3 bar (Atmospheric to 45 psi) .

-

React at Room Temperature (20–25°C) . Heating is not recommended as it promotes lactamization even in acid.

-

-

Monitoring: Monitor via TLC or HPLC. Reaction typically completes in 4–8 hours.

-

Work-up:

-

Filter catalyst over Celite.

-

Concentrate filtrate under reduced pressure.

-

If AcOH was used: Add concentrated HCl and evaporate again to swap counter-ions.

-

Recrystallize residue from Ethanol/Acetone to obtain white crystalline solid.

-

Comparative Analysis & Data

| Parameter | Method A: Raney Ni (Lactam Route) | Method B: Pd/C (Direct Route) |

| Pressure | High (50–100 bar) | Low (1–3 bar) |

| Temperature | 50–70°C | 20–25°C |

| Primary Intermediate | Lactam (Cyclized) | Linear Ammonium Salt |

| Selectivity | Low (Requires hydrolysis step) | High (Direct to salt) |

| Safety Profile | Low (Pyrophoric Ni, High Pressure) | High (Mild conditions) |

| Yield (Overall) | 75–85% | 80–90% |

Workflow Diagram

The following diagram contrasts the operational complexity of the two methods.

Figure 2: Operational workflow comparison. Method B offers a streamlined "One-Pot" approach.

Quality Control & Validation

To ensure the integrity of the final API (Phenibut HCl), the following QC markers must be monitored.

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile (90:10).

-

Detection: UV at 210 nm.

-

Retention Times: Phenibut (~4.5 min), Lactam Impurity (~7.2 min - Less Polar).

-

-

NMR Verification (

):-

Product (Phenibut): Look for methine multiplet at

3.4-3.6 ppm and methylene signals. -

Impurity (Lactam): Distinct shift in the methylene protons due to ring constraint; absence of free carboxylic acid proton exchange.

-

References

-

Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews, 7(4), 471-481.

- Perekalin, V. V. (1954). "Synthesis of Phenibut." Zhurnal Obshchei Khimii.

-

Patent RU2146246C1. (2000). "Method of preparing gamma-amino-beta-phenylbutyric acid hydrochloride." Russian Patent Office. (Describes the Pd/C low-pressure hydrogenation method).

-

Patent CN102115450A. (2011). "Preparation method for 4-amino-3-phenylbutyric acid." China National Intellectual Property Administration. (Details the hydrolysis of the lactam intermediate).

-

PubChem Compound Summary. (2023). "4-Amino-3-phenylbutanoic acid hydrochloride (Phenibut)."[2][3][4] National Center for Biotechnology Information.

Sources

- 1. RU2146246C1 - METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE - Google Patents [patents.google.com]

- 2. 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 1078-21-3,4-Amino-3-phenylbutanoic acid | lookchem [lookchem.com]

- 4. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride - Google Patents [patents.google.com]

Procedure for synthesizing 4-Cyano-3-phenylbutanoic acid via Michael addition